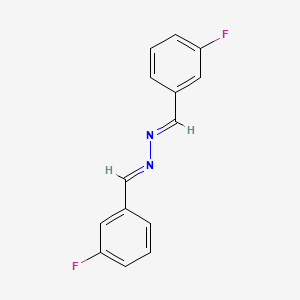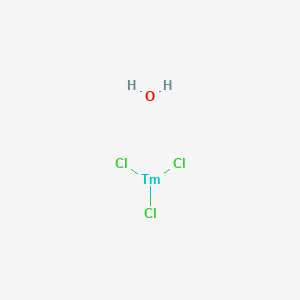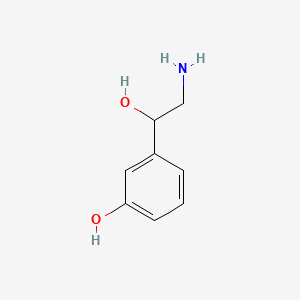
iron(3+) trisulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+) trisulphamate typically involves the reaction of ferric chloride with sulphamic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{FeCl}_3 + 3 \text{H}_3\text{NSO}_3 \rightarrow \text{Fe}(\text{NSO}_3)_3 + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Iron(3+) trisulphamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state iron compounds.
Substitution: The sulphamate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or nitrates in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) compounds.
Reduction: Formation of iron(II) compounds.
Substitution: Formation of iron complexes with different ligands.
Scientific Research Applications
Iron(3+) trisulphamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in industrial processes such as catalysis, water treatment, and material science.
Mechanism of Action
The mechanism of action of iron(3+) trisulphamate involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, while the sulphamate groups can form hydrogen bonds or coordinate with other molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Iron(III) sulfate: Another iron(III) compound with sulfate ligands.
Iron(III) chloride: A common iron(III) salt used in various applications.
Iron(III) nitrate: An iron(III) compound with nitrate ligands.
Uniqueness
Iron(3+) trisulphamate is unique due to its specific coordination environment and the presence of sulphamate ligands. This gives it distinct chemical properties and reactivity compared to other iron(III) compounds. Its ability to participate in specific reactions and form unique complexes makes it valuable for specialized applications.
Properties
CAS No. |
17088-06-1 |
|---|---|
Molecular Formula |
FeH2NO3S+2 |
Molecular Weight |
151.93 g/mol |
IUPAC Name |
iron(3+);sulfamate |
InChI |
InChI=1S/Fe.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-1 |
InChI Key |
KZAAPRRZUSTHQM-UHFFFAOYSA-M |
Canonical SMILES |
NS(=O)(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













